
H-Tyr-D-Ala-Gly-Phe-Met-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyr-D-Ala-Gly-Phe-Met-NH2 is a synthetic peptide that belongs to the class of opioid peptides. It is a derivative of dermorphin, a naturally occurring peptide isolated from the skin of amphibians. This compound is known for its high affinity and selectivity for the mu-opioid receptor, making it a potent analgesic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tyr-D-Ala-Gly-Phe-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, tyrosine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for glycine, phenylalanine, and methionine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of Tyr-D-Ala-Gly-Phe-Met-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tyr-D-Ala-Gly-Phe-Met-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Methioninrest kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.
Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können durch andere Aminosäuren ersetzt werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder Ameisensäure.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Standard-Peptidkupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).
Hauptprodukte:
Oxidation: Methioninsulfoxid- oder Methioninsulfon-Derivate.
Reduktion: Freie Thiol-haltige Peptide.
Substitution: Peptid-Analoga mit modifizierten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Model Compound : H-Tyr-D-Ala-Gly-Phe-Met-NH2 serves as a model for studying peptide synthesis and modification techniques. Its structural similarities to natural peptides make it a valuable tool for understanding peptide behavior and interactions in various chemical environments.
Biology
- Mu-Opioid Receptor Binding : This compound exhibits high affinity for the mu-opioid receptor, influencing pain modulation and other physiological processes. Research has demonstrated its effectiveness in activating these receptors, leading to analgesic effects through mechanisms such as inhibition of adenylate cyclase activity and neurotransmitter release .
- Case Study : In studies involving rat brain membranes, this compound displayed potent binding characteristics that suggest potential therapeutic applications in pain management .
Medicine
- Analgesic Properties : Due to its selective action on mu-opioid receptors, this compound is being explored as a candidate for developing new pain relief medications. Its ability to provide significant analgesia with potentially fewer side effects compared to traditional opioids makes it an attractive option for further investigation .
- Therapeutic Potential : Clinical studies are ongoing to assess the efficacy and safety of this compound in various pain management scenarios, particularly in chronic pain conditions where conventional treatments may fall short .
Industry
- Pharmaceutical Development : In the pharmaceutical industry, this compound is utilized in the development of new opioid peptides and analogs. Its properties allow researchers to design modified peptides that may offer improved therapeutic profiles or reduced side effects compared to existing opioid medications .
Wirkmechanismus
Tyr-D-Ala-Gly-Phe-Met-NH2 exerts its effects by binding to the mu-opioid receptor, a G-protein-coupled receptor (GPCR) located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, ultimately producing analgesia .
Vergleich Mit ähnlichen Verbindungen
Dermorphin: A natural peptide with a similar structure but different amino acid sequence.
Dermenkephalin: Another synthetic peptide with high affinity for the delta-opioid receptor.
Leucine-enkephalin: A natural opioid peptide with a different amino acid sequence but similar analgesic properties
Uniqueness: Tyr-D-Ala-Gly-Phe-Met-NH2 is unique due to its high selectivity and potency for the mu-opioid receptor. The presence of D-alanine in its sequence enhances its stability and resistance to enzymatic degradation, making it a valuable compound for research and therapeutic applications .
Biologische Aktivität
H-Tyr-D-Ala-Gly-Phe-Met-NH2, also known as [D-Ala2]-Met-Enkephalinamide, is a synthetic opioid peptide with significant biological activity, particularly in the modulation of pain and other physiological processes. This article explores its synthesis, mechanism of action, biological effects, and potential therapeutic applications.
This compound is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves several key steps:
- Resin Loading : The first amino acid, tyrosine (Tyr), is attached to a solid resin.
- Deprotection : Protective groups on the amino acids are removed to expose reactive sites.
- Coupling : Subsequent amino acids (D-alanine, glycine, phenylalanine, methionine) are activated and sequentially added to form the peptide chain.
- Cleavage : The completed peptide is cleaved from the resin and deprotected to yield the final product.
Property | Value |
---|---|
Molecular Formula | C28H38N6O6S |
Molecular Weight | 586.703 g/mol |
CAS Number | 61090-95-7 |
Density | 1.286 g/cm³ |
Boiling Point | 1057.4 °C at 760 mmHg |
This compound primarily functions as an agonist for the mu-opioid receptor (MOR), a G-protein-coupled receptor located in the central nervous system. Upon binding to MOR:
- It activates intracellular signaling pathways, leading to decreased levels of cyclic adenosine monophosphate (cAMP).
- This activation results in hyperpolarization of neurons and inhibition of neurotransmitter release, effectively producing analgesic effects .
Analgesic Properties
Numerous studies have demonstrated the potent analgesic properties of this compound:
- In Vivo Studies : Research has shown that this peptide exhibits significant antinociceptive effects in various animal models, including hot plate tests in mice . For instance, it has been found to produce strong and long-lasting analgesia when administered via different routes such as intrathecal and subcutaneous injections.
Comparative Affinity Studies
Comparative studies have highlighted the binding affinities of this compound for opioid receptors:
Peptide Structure | MOR Affinity (Kd) | DOR Affinity (Kd) |
---|---|---|
This compound | 0.31 nM | 100 times lower than MOR |
H-Tyr-D-Ala-Gly-Phe-NH-NH2 | Similar to biphalin | Much lower |
These findings indicate that while this compound has a high affinity for MOR, its affinity for delta-opioid receptors (DOR) is significantly lower .
Pain Management
Clinical applications of this compound have been explored in pain management:
- A study demonstrated its effectiveness in reducing pain responses in neuropathic pain models, suggesting its potential as a therapeutic agent for chronic pain conditions .
- The compound's ability to cross the blood-brain barrier (BBB) has been investigated; modifications to enhance BBB permeability have been proposed for improved efficacy in central nervous system disorders .
Potential Side Effects
While this compound shows promise as an analgesic agent, potential side effects associated with opioid peptides include:
- Sedation
- Nausea
- Risk of dependence
5.
This compound represents a significant advancement in the field of opioid peptides with its potent analgesic properties and specific receptor binding profiles. Ongoing research continues to explore its therapeutic potential and optimize its properties for clinical use. Future studies should focus on enhancing its pharmacokinetic profiles while minimizing side effects to maximize its utility in pain management and other medical applications.
Eigenschaften
Molekularformel |
C28H38N6O6S |
---|---|
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
ANZXICRKKYOVMY-SZOBAZRNSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.